molecular formula C19H22N4O B6966037 4-[1-Hydroxy-2-[3-(2-methylpyrimidin-4-yl)piperidin-1-yl]ethyl]benzonitrile

4-[1-Hydroxy-2-[3-(2-methylpyrimidin-4-yl)piperidin-1-yl]ethyl]benzonitrile

Cat. No.: B6966037
M. Wt: 322.4 g/mol
InChI Key: VKBFMFCICVPSDH-UHFFFAOYSA-N
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Description

4-[1-Hydroxy-2-[3-(2-methylpyrimidin-4-yl)piperidin-1-yl]ethyl]benzonitrile is a complex organic compound that features a benzonitrile group, a piperidine ring, and a pyrimidine moiety

Properties

IUPAC Name

4-[1-hydroxy-2-[3-(2-methylpyrimidin-4-yl)piperidin-1-yl]ethyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O/c1-14-21-9-8-18(22-14)17-3-2-10-23(12-17)13-19(24)16-6-4-15(11-20)5-7-16/h4-9,17,19,24H,2-3,10,12-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKBFMFCICVPSDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)C2CCCN(C2)CC(C3=CC=C(C=C3)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-Hydroxy-2-[3-(2-methylpyrimidin-4-yl)piperidin-1-yl]ethyl]benzonitrile typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of the pyrimidine group. The final step involves the attachment of the benzonitrile group under controlled conditions. Specific reagents and catalysts, such as palladium or platinum-based catalysts, are often used to facilitate these reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to ensure high yield and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[1-Hydroxy-2-[3-(2-methylpyrimidin-4-yl)piperidin-1-yl]ethyl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles like bromine (Br2) or chloromethane (CH3Cl) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

4-[1-Hydroxy-2-[3-(2-methylpyrimidin-4-yl)piperidin-1-yl]ethyl]benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-[1-Hydroxy-2-[3-(2-methylpyrimidin-4-yl)piperidin-1-yl]ethyl]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-[1-Hydroxy-2-[3-(2-methylpyrimidin-4-yl)piperidin-1-yl]ethyl]benzamide
  • 4-[1-Hydroxy-2-[3-(2-methylpyrimidin-4-yl)piperidin-1-yl]ethyl]benzoate

Uniqueness

4-[1-Hydroxy-2-[3-(2-methylpyrimidin-4-yl)piperidin-1-yl]ethyl]benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research and industrial applications.

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